T-3764518

Descripción

Propiedades

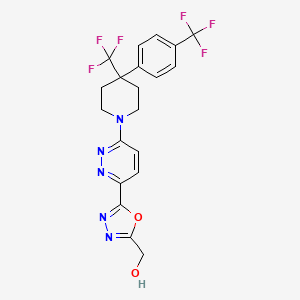

IUPAC Name |

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGUBMHUHTULAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F6N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-3764518: A Deep Dive into the Mechanism of Action of a Novel SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1][2] Overexpressed in a variety of cancers, SCD1 plays a pivotal role in tumor cell proliferation and survival by maintaining the appropriate balance of saturated and monounsaturated fatty acids in cellular membranes.[1][3] this compound disrupts this balance, leading to an accumulation of saturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress and ultimately triggers apoptotic cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular consequences, and preclinical antitumor activity.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound exerts its anticancer effects through the direct inhibition of SCD1. SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, a crucial step in the de novo synthesis of monounsaturated fatty acids.[1] By binding to SCD1, this compound blocks this conversion, leading to a significant shift in the cellular lipid profile.

Biochemical and Cellular Consequences of SCD1 Inhibition

The primary consequence of SCD1 inhibition by this compound is an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within cancer cells. This alteration in lipid composition has profound effects on cellular homeostasis:

-

Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs and the depletion of MUFAs lead to significant stress on the endoplasmic reticulum. This is evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP).

-

Induction of Apoptosis: Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers programmed cell death (apoptosis). A key indicator of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

The on-target activity of this compound has been confirmed by experiments showing that the cytotoxic effects of the compound can be rescued by the addition of oleic acid, the downstream product of SCD1 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay/System | Reference |

| IC50 | 4.7 nM | Stearoyl-CoA Desaturase (SCD) Inhibition |

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Mouse Xenograft | HCT-116 (Colorectal) | This compound | Slowed tumor growth | |

| Mouse Xenograft | MSTO-211H (Mesothelioma) | This compound | Slowed tumor growth | |

| Mouse Xenograft | 786-O (Renal) | 1 mg/kg, bid | Tumor growth suppression |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institution, the following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound, based on published literature.

In Vitro SCD1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SCD1.

-

Methodology: A biochemical assay is performed using recombinant human SCD1 enzyme. The substrate, stearoyl-CoA, is incubated with the enzyme in the presence of varying concentrations of this compound. The formation of the product, oleoyl-CoA, is measured, typically using mass spectrometry or a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Growth Assays

-

Objective: To assess the effect of this compound on cancer cell proliferation.

-

Methodology: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the growth inhibitory concentration (GI50).

Lipidomic Analysis

-

Objective: To quantify the changes in the cellular fatty acid profile upon treatment with this compound.

-

Methodology: Cancer cells or tumor tissue from xenograft models are treated with this compound. Lipids are extracted from the samples and analyzed by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the precise quantification of various lipid species, including saturated and monounsaturated fatty acids, to determine the SFA:MUFA ratio.

Western Blot Analysis for ER Stress and Apoptosis Markers

-

Objective: To detect the induction of ER stress and apoptosis in response to this compound treatment.

-

Methodology: Cells are treated with this compound for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for ER stress markers (e.g., BiP) and apoptosis markers (e.g., cleaved PARP1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Mouse Xenograft Models

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology: Human cancer cells (e.g., HCT-116, MSTO-211H, or 786-O) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., lipidomics, western blotting).

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of T-3764518: A Potent and Orally Active SCD1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its overexpression has been implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide details the discovery and preclinical evaluation of T-3764518, a novel, potent, and orally bioavailable small molecule inhibitor of SCD1. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and lipid metabolism.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation is the upregulation of de novo lipogenesis, where SCD1 plays a pivotal role. SCD1 introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of cell membranes, signaling molecules, and energy stores. Elevated SCD1 activity in cancer cells leads to an increased ratio of monounsaturated to saturated fatty acids, which is associated with enhanced cell proliferation, migration, and resistance to apoptosis.

This compound was developed as a potent and selective inhibitor of SCD1 to disrupt these cancer-associated lipogenic pathways. This guide summarizes the key preclinical data and experimental protocols that underscore the therapeutic potential of this compound.

In Vitro Activity of this compound

This compound demonstrates potent inhibitory activity against human SCD1 (hSCD1) and exhibits significant anti-proliferative effects in various cancer cell lines.

Biochemical and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| hSCD1 Binding IC50 | 4.7 nM | Recombinant hSCD1 | [1][2][3][4] |

| SCD1 Inhibition | Dose-dependent inhibition of stearoyl-CoA to oleoyl-CoA conversion | HCT-116 | [5] |

| Cell Growth Inhibition (GI50) | Data not available in search results | HCT-116, MSTO-211H, and other cancer cell lines |

Experimental Protocols

A biochemical assay using recombinant human SCD1 enzyme was likely used to determine the IC50 value of this compound. A typical protocol would involve:

-

Enzyme and Substrate Preparation: Recombinant hSCD1 is incubated with its substrate, radiolabeled or fluorescently tagged stearoyl-CoA.

-

Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

Detection: The formation of the product, oleoyl-CoA, is quantified using methods such as scintillation counting for radiolabeled substrates or fluorescence detection.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

To measure the effect of this compound on SCD1 activity within cells, a lipidomics-based approach is employed:

-

Cell Culture: Cancer cells (e.g., HCT-116) are cultured in appropriate media.

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration.

-

Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., Folch or Bligh-Dyer method).

-

Lipid Analysis: The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of oleate (18:1) to stearate (18:0) is calculated as an index of SCD1 activity.

-

Data Analysis: The dose-dependent decrease in the oleate/stearate ratio is used to determine the cellular potency of the inhibitor.

The anti-proliferative effects of this compound are assessed using standard cell viability assays:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Reagent: A viability reagent such as MTT, MTS, or resazurin is added to each well.

-

Incubation and Detection: After a short incubation, the absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy of this compound

This compound demonstrates significant antitumor activity in mouse xenograft models of human cancer.

Xenograft Model Data

| Xenograft Model | Treatment | Outcome | Reference |

| HCT-116 (Colorectal Cancer) | This compound (oral administration) | Slowed tumor growth | |

| MSTO-211H (Mesothelioma) | This compound (oral administration) | Slowed tumor growth |

Specific quantitative data on tumor growth inhibition (e.g., % TGI) and dosing regimens were not available in the provided search results.

Experimental Protocol: Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., HCT-116 or MSTO-211H) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. Tumor growth inhibition (% TGI) is calculated at the end of the study.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting SCD1, leading to a disruption of lipid homeostasis and the induction of cellular stress pathways.

Signaling Pathways and Cellular Effects

Inhibition of SCD1 by this compound leads to an increase in the ratio of saturated to unsaturated fatty acids within the cell. This alteration in the lipid profile triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis. The induction of apoptosis is confirmed by the increased expression of cleaved poly (ADP-ribose) polymerase 1 (PARP1).

The broader signaling context of SCD1 inhibition involves the modulation of key oncogenic pathways:

-

Wnt/β-catenin Signaling: SCD1 activity is linked to the Wnt/β-catenin pathway, which is crucial for cancer stem cell regulation.

-

Hippo Signaling: SCD1 can also influence the Hippo signaling pathway, which controls organ size and cell proliferation.

Visualization of Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols: Mechanism of Action Studies

-

Sample Collection: Collect cell pellets or tumor tissue from in vitro or in vivo experiments.

-

Lipid Extraction: Perform a biphasic lipid extraction using a methyl-tert-butyl ether (MTBE)-based method.

-

LC-MS/MS Analysis: Analyze the lipid extracts using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

-

Data Processing: Identify and quantify lipid species using specialized software (e.g., LipidSearch).

-

Data Analysis: Compare the lipid profiles of this compound-treated samples to vehicle-treated controls, focusing on the ratio of saturated to monounsaturated fatty acids in various lipid classes.

-

Protein Extraction: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, PERK) and apoptosis markers (e.g., cleaved PARP1, cleaved Caspase-3). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a potent and orally active SCD1 inhibitor with promising preclinical antitumor activity. Its mechanism of action, centered on the disruption of lipid metabolism and induction of ER stress-mediated apoptosis, provides a strong rationale for its further development as a novel cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and clinicians interested in the continued exploration of SCD1 inhibition as a therapeutic strategy in oncology. Further investigation is warranted to fully elucidate the quantitative aspects of its in vivo efficacy and to explore its potential in a broader range of cancer types.

References

- 1. Frontiers | Lipid metabolism dynamics in cancer stem cells: potential targets for cancers [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. oncotarget.com [oncotarget.com]

- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Function of T-3764518: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancer cell types, the upregulation of SCD1 is a key metabolic adaptation that supports rapid proliferation and survival. This compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance in cellular lipid composition induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR) and ultimately culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of the enzyme Stearoyl-CoA Desaturase 1 (SCD1)[1][2]. SCD1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD1 introduces a double bond in the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1).

By inhibiting SCD1, this compound effectively blocks this conversion. This leads to a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs[2]. This altered ratio of SFAs to MUFAs disrupts the integrity and fluidity of cellular membranes, particularly the endoplasmic reticulum membrane. The accumulation of SFAs is cytotoxic and induces a state of cellular stress known as ER stress[1][2].

The ER stress, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). In response to ER stress, these sensors initiate signaling cascades that, under prolonged or severe stress, converge to induce apoptosis (programmed cell death). This compound-induced apoptosis is marked by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a key indicator of this process.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (SCD Inhibition) | Not specified | 4.7 nM | |

| IC50 (Growth Suppression) | HCT-116 (Colorectal Cancer) | 1-2 nM |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| HCT-116 Xenograft | Colorectal Cancer | 0.1 mg/kg and higher (oral, twice daily) | Significant anti-tumor efficacy | |

| HCT-116 Xenograft | Colorectal Cancer | 0.3 mg/kg (oral, twice daily) | Tumor concentration >100-fold of in vitro IC50 | |

| MSTO-211H Xenograft | Mesothelioma | Not specified | Slowed tumor growth |

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound is the ER stress-induced apoptotic pathway. The following diagram illustrates this intricate process.

Caption: Mechanism of this compound inducing apoptosis via SCD1 inhibition and ER stress.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., HCT-116)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treatment and control groups to assess efficacy.

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

This compound is a promising anticancer agent that targets a key metabolic vulnerability in cancer cells. Its potent and selective inhibition of SCD1 leads to a cascade of events, beginning with the disruption of lipid homeostasis and culminating in ER stress-induced apoptosis. The preclinical data strongly support its continued investigation as a potential therapeutic for various malignancies. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.

References

The Role of T-3764518 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1][2][3] By disrupting the balance between saturated and unsaturated fatty acids, this compound triggers significant downstream effects on cellular lipid metabolism, leading to endoplasmic reticulum (ER) stress, activation of AMP-activated protein kinase (AMPK)-mediated autophagy, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its impact on lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Significance of SCD1 in Lipid Metabolism

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs), primarily stearoyl-CoA and palmitoyl-CoA, into their monounsaturated fatty acid (MUFA) counterparts, oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] This process is crucial for maintaining the appropriate ratio of saturated to unsaturated fatty acids within cellular membranes, which is essential for membrane fluidity and function. In various cancer types, SCD1 is overexpressed, contributing to the increased lipid biosynthesis required for rapid cell proliferation.[1] Inhibition of SCD1, therefore, presents a promising therapeutic strategy for cancer treatment. This compound has emerged as a novel and potent inhibitor of SCD1, demonstrating both in vitro and in vivo anti-tumor activities.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the desaturation of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile.

Impact on Cellular Lipid Composition

Comprehensive lipidomic analyses of cancer cells treated with this compound have revealed a marked increase in the ratio of saturated to unsaturated fatty acids across various lipid species, including phosphatidylcholines and diacylglycerols. This alteration of the fundamental building blocks of cellular membranes is a primary trigger for the downstream cellular stress responses.

Quantitative Data on Lipid Profile Alterations

| Lipid Class | Change upon SCD1 Inhibition | Reference |

| Saturated Fatty Acids (SFAs) | Significant Increase | |

| Monounsaturated Fatty Acids (MUFAs) | Significant Reduction | |

| Phosphatidylethanolamine (PE) with SFAs | Increase | |

| Monoglycerides (MG) with SFAs | Increase | |

| Triglycerides (TG) with SFAs | Increase | |

| Phosphatidylcholines (PC) | Altered SFA/MUFA ratio | |

| Diacylglycerols (DG) | Altered SFA/MUFA ratio | |

| Ceramides (C18) | Potential for alteration |

Key Signaling Pathways Activated by this compound

The this compound-induced shift in lipid composition activates two major interconnected signaling pathways that contribute to its anti-cancer effects: the Endoplasmic Reticulum (ER) Stress pathway and the AMPK-mediated Autophagy pathway.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of saturated fatty acids disrupts the homeostasis of the endoplasmic reticulum, leading to ER stress. This occurs because the altered lipid composition can affect the fluidity and integrity of the ER membrane, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER function or, if the stress is too severe, trigger apoptosis. The three main sensors of the UPR are IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The accumulation of saturated fatty acids can directly engage and activate the IRE1α and PERK pathways through their transmembrane domains.

AMPK-Mediated Autophagy Pathway

The alteration in cellular energy status and the induction of ER stress by this compound also lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes autophagy, a cellular process of "self-eating" where damaged organelles and misfolded proteins are degraded and recycled. In the context of this compound treatment, autophagy initially acts as a survival mechanism for the cancer cells to cope with the induced stress. However, sustained activation can contribute to cell death. The activation of AMPK can directly phosphorylate key proteins in the autophagy machinery, such as ULK1 and VPS34, to initiate the formation of autophagosomes.

Experimental Protocols

This section provides an overview of the key experimental protocols used to elucidate the role of this compound in lipid metabolism.

SCD1 Enzymatic Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

-

[14C]-Stearoyl-CoA

-

Cell lysates from cells treated with this compound or vehicle

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Scintillation fluid and counter

Protocol:

-

Prepare cell lysates from control and this compound-treated cells.

-

Incubate the cell lysates with [14C]-Stearoyl-CoA in the reaction buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

-

Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the fatty acid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled oleoyl-CoA produced using a scintillation counter.

-

Calculate the percentage of SCD1 inhibition by comparing the activity in this compound-treated samples to the vehicle control.

Lipidomics Analysis by LC-MS/MS

This protocol outlines a general workflow for the comprehensive analysis of lipid species in cells treated with this compound.

Materials:

-

HCT116 cells

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

Internal standards for various lipid classes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Culture HCT116 cells and treat with this compound or vehicle for the desired time.

-

Harvest the cells and perform lipid extraction using a modified Folch or Bligh-Dyer method.

-

Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the samples onto a reverse-phase or HILIC column for chromatographic separation.

-

Perform mass spectrometry analysis in both positive and negative ion modes to detect a wide range of lipid species.

-

Identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, using lipidomics software and comparison to internal standards.

Western Blot Analysis of ER Stress and Autophagy Markers

This method is used to detect the levels of key proteins involved in the ER stress and autophagy pathways.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Primary antibodies against: p-IRE1α, IRE1α, p-PERK, PERK, ATF6, GRP78, CHOP, p-AMPK, AMPK, LC3B, p62

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Prepare protein lysates from cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Workflow for Investigating this compound's Effects

The following diagram illustrates a logical workflow for researchers investigating the effects of this compound on lipid metabolism and cellular pathways.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers characterized by aberrant lipid metabolism. Its potent inhibition of SCD1 leads to a cascade of cellular events, initiated by a fundamental shift in the balance of saturated and unsaturated fatty acids. This disruption of lipid homeostasis triggers ER stress and AMPK-mediated autophagy, ultimately culminating in cancer cell death. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further research and development of this compound and other SCD1 inhibitors as effective anti-cancer agents. Further elucidation of the precise quantitative changes in the lipidome and the intricate details of the downstream signaling pathways will be crucial for optimizing the therapeutic application of this class of drugs.

References

- 1. Membrane lipid saturation activates endoplasmic reticulum unfolded protein response transducers through their transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

T-3764518 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, which exhibit elevated lipid biosynthesis, this compound has demonstrated significant antitumor activity by inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the induction of apoptosis, and details the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the enzymatic activity of SCD1. This inhibition leads to a disruption of cellular lipid homeostasis, specifically an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes and lipid species.[1] This alteration in lipid composition is a critical cellular stressor that triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1] Prolonged ER stress, marked by the upregulation of chaperone proteins such as immunoglobulin heavy chain-binding protein (BiP), also known as GRP78, ultimately culminates in the activation of the apoptotic cascade. A key indicator of this apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), a substrate for activated caspases.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 (SCD1 Inhibition) | 4.7 nM | Not specified | MedChemExpress |

| GI50 (Growth Inhibition) | 2.7 nM | HCT-116 cells | MedChemExpress |

Note: Further quantitative data regarding the fold-change in protein expression or specific alterations in lipid ratios were not available in the public domain at the time of this writing.

Signaling Pathway

The signaling pathway from SCD1 inhibition by this compound to the induction of apoptosis is illustrated below.

Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the pro-apoptotic activity of this compound.

SCD1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of SCD1.

Methodology (Generalized): A common method for assessing SCD1 activity involves using liver microsomes as a source of the enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA.

-

Preparation of Microsomes: Liver microsomes are prepared from preclinical species (e.g., mouse or rat) through differential centrifugation.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the liver microsomes, NADH, and the radiolabeled substrate ([14C]stearoyl-CoA).

-

Compound Incubation: Various concentrations of this compound are pre-incubated with the microsomes before the addition of the substrate.

-

Enzymatic Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Separation and Quantification: The substrate ([14C]stearoyl-CoA) and the product ([14C]oleoyl-CoA) are separated using thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding: HCT-116 cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

Reagent Preparation: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.

-

Assay Procedure: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of ER stress and apoptosis by measuring the expression of key protein markers.

Methodology:

-

Cell Treatment and Lysis: HCT-116 cells are treated with this compound for various time points. After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against BiP/GRP78 and cleaved PARP1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Lipidomic Analysis

Objective: To quantify the changes in the cellular lipid profile, specifically the ratio of saturated to unsaturated fatty acids, following treatment with this compound.

Methodology (Generalized):

-

Cell Treatment and Lipid Extraction: HCT-116 cells are treated with this compound. Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.

-

Fatty Acid Methylation: The extracted lipids are saponified, and the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and quantified using a GC-MS system. The separation is achieved on a capillary column, and the identification and quantification of individual fatty acids are performed based on their retention times and mass spectra compared to known standards.

-

Data Analysis: The relative abundance of each fatty acid is determined, and the ratio of total saturated fatty acids to total monounsaturated fatty acids is calculated.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the pro-apoptotic effects of this compound.

Conclusion

This compound represents a promising anticancer agent that targets a key metabolic vulnerability of cancer cells. Its mechanism of inducing apoptosis through the inhibition of SCD1 and subsequent ER stress is well-supported by the available data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other SCD1 inhibitors as potential cancer therapeutics. Further research focusing on the detailed molecular players in the this compound-induced ER stress response and its efficacy in a broader range of cancer types is warranted.

References

T-3764518 and the Endoplasmic Reticulum Stress Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its induction of the endoplasmic reticulum (ER) stress pathway as a key driver of its anti-cancer effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Mechanism of Action: SCD1 Inhibition and ER Stress Induction

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to an accumulation of SFAs and a depletion of MUFAs.[3] This alteration in the cellular lipid profile has profound consequences for cellular homeostasis, most notably inducing a state of endoplasmic reticulum (ER) stress.

The ER is a central organelle responsible for protein folding and lipid biosynthesis. An imbalance in lipid composition, particularly an increase in SFAs, can disrupt ER membrane fluidity and function, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Activation of these pathways aims to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. The induction of ER stress-mediated apoptosis is a key component of the anti-tumor activity of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Species | Assay System | Reference |

| IC | 4.7 nM | Human | SCD1 Enzyme Inhibition Assay |

Signaling Pathways

The inhibition of SCD1 by this compound triggers a cascade of events culminating in the activation of the ER stress response pathways.

Upon induction of ER stress, the three branches of the UPR are activated.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the ER stress pathway. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

SCD1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart by SCD1.

Materials:

-

Microsomes from cells expressing SCD1

-

[14C]-Stearoyl-CoA (or other suitable radiolabeled SFA)

-

This compound or other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 2.5 mM MgCl2, 1.25 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADH)

-

Scintillation fluid and vials

-

HPLC system with a radioactivity detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, SCD1-expressing microsomes, and the radiolabeled SFA substrate.

-

Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding NADH and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.

-

Acidify the mixture (e.g., with formic acid) and extract the fatty acids with an organic solvent (e.g., hexane).

-

Dry the organic phase and resuspend the fatty acid methyl esters in a suitable solvent for HPLC analysis.

-

Separate the radiolabeled SFA and MUFA using reverse-phase HPLC and quantify the radioactivity of each peak using an online radioactivity detector.

-

Calculate the percent inhibition of SCD1 activity for each compound concentration and determine the IC

50value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of ER Stress Markers

This technique is used to detect the protein levels of key markers of the UPR pathways.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-CHOP, anti-GRP78/BiP) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to the loading control.

Cellular Lipidomic Analysis by LC-MS

This powerful technique allows for the comprehensive profiling of lipid species within cells to observe the changes induced by this compound.

Materials:

-

Cells treated with this compound

-

Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)

-

Internal standards for various lipid classes

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a C18 reverse-phase column coupled to a high-resolution mass spectrometer)

-

Data analysis software

Procedure:

-

Harvest the treated cells and quench their metabolism.

-

Perform lipid extraction using a biphasic solvent system, including the internal standards for quantification.

-

Separate the lipid classes using liquid chromatography with a suitable gradient.

-

Analyze the eluted lipids using mass spectrometry in both positive and negative ion modes to cover a wide range of lipid species.

-

Identify and quantify the individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, and by comparison to the internal standards.

-

Perform statistical analysis to identify significant changes in the lipid profiles between control and this compound-treated cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Conclusion

This compound is a potent SCD1 inhibitor that leverages a unique mechanism of action involving the induction of ER stress to achieve its anti-cancer effects. By disrupting cellular lipid homeostasis, this compound activates the UPR, which, under prolonged stress, leads to apoptosis. This technical guide provides a foundational understanding of the core principles, quantitative data, signaling pathways, and experimental methodologies associated with the study of this compound. This information is intended to facilitate further research and development of this promising therapeutic agent.

References

T-3764518 (CAS: 1809151-56-1): A Technical Overview of a Novel SCD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] Overexpressed in numerous cancers, SCD1 plays a crucial role in tumor cell proliferation and survival, making it a compelling target for anticancer therapy.[1] this compound demonstrates significant antitumor activity in preclinical models by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical evaluation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1809151-56-1 | MedChemExpress, ProbeChem |

| Molecular Formula | C20H17F6N5O2 | MedChemExpress, ProbeChem |

| Molecular Weight | 473.37 g/mol | MedChemExpress, ProbeChem |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | ProbeChem |

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Inhibition of SCD1 by this compound leads to an accumulation of SFAs within the cell, altering the composition of cellular membranes and lipid-based signaling molecules. This increase in the SFA/MUFA ratio induces significant cellular stress, primarily through the activation of the unfolded protein response (UPR) and ER stress. Prolonged ER stress ultimately triggers apoptotic cell death, as evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

Interestingly, a resistance mechanism to SCD1 inhibition has been identified, involving the feedback activation of AMP-activated protein kinase (AMPK)-mediated autophagy. This suggests that a dual-inhibition strategy, targeting both SCD1 and autophagy, could be a more effective therapeutic approach.

Quantitative Data

In Vitro Potency

| Parameter | Value | Cell Line/System | Reference |

| IC50 (hSCD1) | 4.7 nM | Human SCD1 enzyme | ProbeChem |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| HCT-116 Xenograft | 0.3 mg/kg, b.i.d. | Significant pharmacodynamic marker reduction | Bioorganic & Medicinal Chemistry |

| 786-O Xenograft | 1 mg/kg, b.i.d. | Tumor growth suppression | Bioorganic & Medicinal Chemistry |

| MSTO-211H Xenograft | Not specified | Slowed tumor growth | European Journal of Pharmacology |

Experimental Protocols

SCD1 Inhibition Assay (General Protocol)

A typical SCD1 inhibition assay involves the use of liver microsomes containing the SCD1 enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA. The protocol generally follows these steps:

-

Preparation of Reagents: Prepare assay buffer, a solution of the test compound (this compound) at various concentrations, and a solution of the radiolabeled substrate.

-

Enzyme Reaction: In a reaction vessel, combine the liver microsomes with the test compound or vehicle control and pre-incubate. Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Reaction Termination and Extraction: After a defined incubation period, terminate the reaction and extract the lipids.

-

Analysis: Separate the substrate and the product (radiolabeled oleoyl-CoA) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed using a scintillation counter or other appropriate detector.

-

IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to T-3764518: A Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2][3] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process crucial for membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, based on available preclinical data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl) piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol |

| CAS Number | 1809151-56-1 |

| Chemical Formula | C₂₀H₁₇F₆N₅O₂ |

| SMILES | OCc1oc(nc1)-c1ccc(nn1)-N1CCC(c2ccc(cc2)C(F)(F)F)(CC1)C(F)(F)F |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 473.37 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for short-term and -80°C for long-term |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and specific inhibition of SCD1.[1][2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to a cascade of downstream events.

The primary mechanism involves the following steps:

-

SCD1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of SCD1.

-

Alteration of Fatty Acid Profile : This leads to a decrease in the production of MUFAs, such as oleic acid, and a corresponding accumulation of SFAs, like stearic acid.

-

Increased SFA:MUFA Ratio : The shift in the fatty acid pool results in an increased ratio of saturated to monounsaturated fatty acids in cellular membranes and lipid droplets.

-

Endoplasmic Reticulum (ER) Stress : The accumulation of SFAs is believed to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.

-

Apoptosis Induction : Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which can ultimately trigger programmed cell death, or apoptosis.

The signaling pathway initiated by this compound-mediated SCD1 inhibition is depicted in the following diagram:

References

- 1. In vitro and in vivo antitumor activities of this compound, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]

T-3764518: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism frequently overexpressed in various cancers. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-proliferative effects on cancer cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids within cancer cells. This lipotoxic event triggers endoplasmic reticulum (ER) stress, culminating in apoptotic cell death. Furthermore, this document explores the emergence of resistance to this compound through the activation of AMPK-mediated autophagy, suggesting potential combination therapy strategies to enhance its anti-cancer efficacy.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is the upregulation of de novo lipogenesis, which provides essential building blocks for membranes, signaling molecules, and energy storage. Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Elevated SCD1 expression is a common feature in many malignancies and is associated with poor prognosis. This compound has emerged as a potent and selective inhibitor of SCD1, demonstrating significant anti-tumor activity in preclinical models. This guide delves into the technical details of its mechanism of action and its effects on cancer cell proliferation.[1]

Quantitative Data on the Anti-Proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines and in vivo models. This section presents a summary of the available quantitative data in structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dosage and Administration | Outcome |

| Colorectal Cancer | HCT-116 | Mouse Xenograft | Orally administered | Slowed tumor growth |

| Mesothelioma | MSTO-211H | Mouse Xenograft | Orally administered | Slowed tumor growth |

| Renal Cancer | 786-O | Mouse Xenograft | 1 mg/kg, bid (orally) | Tumor growth suppression |

Note: Specific tumor growth inhibition percentages and detailed treatment schedules for HCT-116 and MSTO-211H models require further investigation of the primary literature.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of SCD1, which sets off a cascade of cellular events leading to cancer cell death.

Inhibition of SCD1 and Alteration of Lipid Composition

This compound directly inhibits the enzymatic activity of SCD1, preventing the conversion of stearoyl-CoA to oleoyl-CoA.[1] This leads to a significant increase in the ratio of saturated to unsaturated fatty acids within the cell, altering the composition of cellular membranes and lipid-based signaling molecules.[1]

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of saturated fatty acids induces stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and lipid synthesis. This ER stress triggers the unfolded protein response (UPR), and when the stress is prolonged and severe, it activates apoptotic pathways.[1] A key marker of apoptosis, cleaved poly (ADP-ribose) polymerase 1 (PARP1), has been observed to increase following treatment with this compound.[1]

Figure 1. Signaling pathway of this compound-induced apoptosis.

Resistance Mechanism: AMPK-Mediated Autophagy

A key resistance mechanism to SCD1 inhibition by this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation, in turn, promotes autophagy, a cellular process of self-digestion that can act as a survival mechanism under stress. This autophagic response can mitigate the cytotoxic effects of this compound. This finding suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.

Figure 2. Resistance pathway to this compound via AMPK-mediated autophagy.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the effects of this compound on cancer cell proliferation and survival.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MSTO-211H) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Figure 3. Workflow for in vitro cell proliferation assay.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT-116, MSTO-211H) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound orally at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Figure 4. Workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting SCD1. Its ability to induce ER stress and apoptosis highlights the critical role of lipid metabolism in cancer cell proliferation and survival. The identification of AMPK-mediated autophagy as a resistance mechanism opens new avenues for rational combination therapies. Future research should focus on elucidating the precise IC50 values of this compound across a broader range of cancer cell lines, optimizing dosing and scheduling in vivo, and exploring the synergistic effects of combining this compound with autophagy inhibitors or other targeted therapies. Such studies will be crucial in advancing the clinical development of this novel SCD1 inhibitor for the treatment of various cancers.

References

T-3764518: A Comprehensive Technical Guide to a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. Elevated SCD1 activity is a hallmark of various cancers, contributing to cell proliferation and survival. This compound disrupts this process by selectively inhibiting SCD1, leading to an accumulation of saturated fatty acids and inducing endoplasmic reticulum (ER) stress, which ultimately triggers apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such pathway is the de novo synthesis of fatty acids, where Stearoyl-CoA Desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes and signaling molecules.[1][2] Overexpression of SCD1 has been observed in numerous cancers and is associated with poor prognosis.[2] this compound is a highly potent and selective inhibitor of SCD1, demonstrating significant anticancer activity in preclinical models.[1][3] This document serves as a comprehensive resource for researchers interested in the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs. The accumulation of SFAs disrupts cellular homeostasis, primarily by inducing stress in the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. The ER stress, in turn, activates the unfolded protein response (UPR) and ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. A key marker of this apoptotic process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

In Vitro Efficacy

This compound has demonstrated potent and selective growth inhibitory activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 (nM) |

| HCT-116 | Colorectal Carcinoma | 2.7 (GI50) |

| General | Various Cancer Types | 4.7 (IC50 for SCD1 enzyme) |

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of drug potency.

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in mouse xenograft models using human cancer cell lines.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| HCT-116 | Colorectal Carcinoma | Not Specified | 78% | |

| MSTO-211H | Mesothelioma | Not Specified | Significant |

Experimental Protocols

Cell Viability Assay

This protocol is adapted for determining the GI50 of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

-

Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value using a non-linear regression curve fit.

In Vivo Xenograft Model

This protocol outlines the general procedure for establishing and treating tumor xenografts.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., HCT-116 or MSTO-211H) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Endpoint: Continue treatment for a specified period or until tumors in the control group reach a defined endpoint. Euthanize mice and excise tumors for weight measurement and further analysis.

Western Blot for Cleaved PARP1

This protocol is for detecting apoptosis induction by this compound.

-

Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against cleaved PARP1 (e.g., Cell Signaling Technology, #9541) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lipidomic Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile.

-

Lipid Extraction: Treat cells with this compound. Extract total lipids from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Identify and quantify individual lipid species using specialized software. Compare the lipid profiles of this compound-treated cells with vehicle-treated controls to determine changes in the SFA to MUFA ratio.

Conclusion